2-(methoxymethyl)pyrrolidine
Overview
Description
2-(methoxymethyl)pyrrolidine is a compound that may be used to prepare planar chiral 2-phospha ferrocenophanes . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
Synthesis Analysis
The synthesis of 2-(methoxymethyl)pyrrolidine involves various reactions. For instance, it can undergo 1,4-addition to (E)-alkenyl-cyclohexyl sulfonates in the presence of zinc bromide to form β-hydrazino-cyclohexyl sulfonates .Molecular Structure Analysis
The molecular formula of 2-(methoxymethyl)pyrrolidine is C6H13NO . Its molecular weight is 115.1735 .Chemical Reactions Analysis
2-(methoxymethyl)pyrrolidine has been found to participate in various chemical reactions. For example, it can act as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde .Physical And Chemical Properties Analysis
2-(methoxymethyl)pyrrolidine has a density of 0.9±0.1 g/cm3, a boiling point of 141.9±13.0 °C at 760 mmHg, and a vapor pressure of 5.7±0.3 mmHg at 25°C . It has a molar refractivity of 32.9±0.3 cm3, and a molar volume of 128.7±3.0 cm3 .Scientific Research Applications
1. Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results/Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
2. Biological Importance of Pyrrolone and Pyrrolidinone Derivatives
- Application Summary: Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
- Methods of Application: The review discusses various methods for the synthesis of pyrrolones and pyrrolidinones .
- Results/Outcomes: A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities .
3. Use of (S)-(+)-2-(Methoxymethyl)pyrrolidine in Synthesis
- Application Summary: (S)-(+)-2-(Methoxymethyl)pyrrolidine may be used to prepare planar chiral 2-phospha ferrocenophanes . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The specific results or outcomes were not detailed in the source .
4. Pyrrolidines as Chiral Auxiliaries
- Application Summary: Pyrrolidines, including 2-(methoxymethyl)pyrrolidine, are frequently used as chiral auxiliaries in diastereoselective syntheses . They are often derived from readily available precursors such as proline and other amino acids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The specific results or outcomes were not detailed in the source .
5. Use in Asymmetric Synthesis of Propargyl Alcohols
- Application Summary: (S)-(+)-2-(Methoxymethyl)pyrrolidine can be used as a chiral auxiliary for the asymmetric synthesis of propargyl alcohols .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The specific results or outcomes were not detailed in the source .
6. Use in Asymmetric Michael Additions to Enones
- Application Summary: (S)-(+)-2-(Methoxymethyl)pyrrolidine can be used as a chiral auxiliary for asymmetric Michael additions to enones .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The specific results or outcomes were not detailed in the source .
7. Pyrrolidines as Chiral Auxiliaries
- Application Summary: Chiral pyrrolidines, including 2-(methoxymethyl)pyrrolidine, are frequently used in asymmetric synthesis . They are often derived from readily available precursors such as proline and other amino acids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Future Directions
Pyrrolidine and its derivatives, including 2-(methoxymethyl)pyrrolidine, are of great interest in the field of medicinal chemistry due to their wide range of biological activities . They are seen as promising scaffolds for the development of new drugs . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .
properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRFKYDQRKRRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276390 | |
Record name | 2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)pyrrolidine | |
CAS RN |
63126-47-6, 76946-27-5 | |
Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC305701 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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